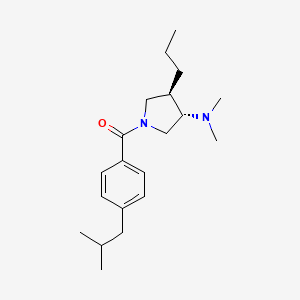![molecular formula C18H18N4O3S B5577957 2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemistry of heterocyclic compounds, including triazoles, thiazoles, and tetrahydrofuran derivatives, is a rich field of study due to their diverse applications and properties. These compounds are known for their roles in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multistep chemical reactions, including condensation, cyclization, and functional group transformations. For instance, Patel et al. (2015) described the synthesis of novel heterocyclic compounds involving triazole and thiadiazole derivatives by reacting amino triazoles with carboxylic acid derivatives under specific conditions (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Benzothiazole-imino-benzoic acid ligands and their metal complexes, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been synthesized and characterized, showing promising antimicrobial activity against bacterial strains causing infections in various parts of the human body. These complexes, obtained under mild conditions with good yields, demonstrate the potential of similar benzoic acid derivatives in antimicrobial research (Mishra et al., 2019).
Heterocyclic Compounds Synthesis
The synthesis of novel heterocyclic compounds, such as N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, has been explored. These compounds, characterized by various spectral studies, show potential for antibacterial and antifungal activities, highlighting the versatility of benzoic acid derivatives in developing new therapeutic agents (Patel et al., 2015).
Electrochemical Synthesis
The electrochemical oxidation of 3,4-dihydroxy benzoic acid in the presence of 6-methyl-l,2,4-triazine-3-thione-5-one in aqueous solution has been studied for the synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. This research provides insight into the electrochemical synthesis routes for similar benzoic acid derivatives, offering a novel approach to synthesizing complex heterocyclic compounds (Fotouhi et al., 2007).
Structure-Activity Relationship
Studies on benzoic acids and their structure-activity relationship have been conducted, with analysis of secondary interactions and predictions based on structural fragments. Such studies are crucial for understanding the biological activities of benzoic acid derivatives and designing more effective compounds (Dinesh, 2013).
Spectrophotometric Applications
Derivatives of 2-(2-thiazolylazo)-5-(sulfomethylamino)benzoic acid have been synthesized for the spectrophotometric determination of cobalt, illustrating the applicability of benzoic acid derivatives in analytical chemistry. These compounds offer sensitive and selective methods for metal ion detection, which is vital in environmental monitoring and industrial processes (Wada et al., 1982).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(2-methyloxolan-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1,2,4-triazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-19-13(10-26-11)15-20-17(18(2)8-5-9-25-18)22(21-15)14-7-4-3-6-12(14)16(23)24/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSAAUFCJBIGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN(C(=N2)C3(CCCO3)C)C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)


![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)
